7-(furan-2-ylmethyl)-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
7-(furan-2-ylmethyl)-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C17H20N4O5 and its molecular weight is 360.37. The purity is usually 95%.
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Scientific Research Applications
Antiprotozoal Agents
A study by Ismail et al. (2004) synthesized a series of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating strong DNA affinities and significant in vitro and in vivo antiprotozoal activities. These compounds showed potential as treatments for diseases caused by T. b. rhodesiense and P. falciparum, highlighting their importance in developing new antiprotozoal therapies Ismail et al., 2004.
Antiproliferative and Antiviral Activities
Swayze et al. (1992) investigated acyclic 6-substituted pyrrolo[2,3-d]pyrimidine nucleoside analogs related to toyocamycin and sangivamycin. These compounds were synthesized and tested for their biological activities, showing potential antiproliferative and antiviral effects. This research underscores the utility of pyrrolo[2,3-d]pyrimidine derivatives in developing new therapeutic agents Swayze et al., 1992.
Antitumor Activity
Liu et al. (2015) synthesized a series of pyrimidinedione derivatives and evaluated their HDAC6 inhibitory activity, demonstrating potent antiproliferative effects and apoptosis induction in colorectal cancer HCT116 cells. Compound 6, in particular, showed selective inhibition of HDAC6 over HDAC1 and HDAC2, suggesting its potential as a novel antitumor compound Liu et al., 2015.
Antibacterial Activity
Asadian et al. (2018) presented the synthesis of new pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones via the tandem intramolecular Pinner–Dimroth rearrangement. These compounds were evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria, showing promise as potential antibacterial agents Asadian et al., 2018.
Mechanism of Action
Target of Action
It is related toNanoluciferase (NLuc) NLuc is often used in biological research as a reporter to study gene expression, protein function, and other cellular phenomena .
Mode of Action
It is known that furimazine derivatives, which this compound is a part of, have been designed and synthesized for extension of the bioluminescence substrates . This suggests that the compound may interact with its target, NLuc, to produce bioluminescence, a type of chemiluminescence where light is produced by a chemical reaction within an organism .
Biochemical Pathways
Given its association with nluc and bioluminescence, it can be inferred that it may be involved in theluciferase-luciferin pathway for the production of light . The downstream effects of this pathway can be used for various biological evaluations, including in vitro and in vivo imaging .
Result of Action
It is known that the compound is a furimazine derivative that has been designed for extension of the bioluminescence substrates . This suggests that the compound may contribute to the production of bioluminescence, which can be used for various biological evaluations .
Properties
IUPAC Name |
7-(furan-2-ylmethyl)-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-10(22)8-18-14(23)13-7-12-15(19(2)17(25)20(3)16(12)24)21(13)9-11-5-4-6-26-11/h4-7,10,22H,8-9H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIKTYNDRYSEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(N1CC3=CC=CO3)N(C(=O)N(C2=O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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